Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester
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Overview
Description
The compound Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate , also known by its identifier J92T4QA5WS , is a synthetic organic molecule with the molecular formula C15H17N3O4 and a molecular weight of 303.3132 g/mol . This compound is characterized by its achiral nature and the presence of a cyanoethenyl group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-aminobenzoate and acetyl chloride.
Reaction Conditions: The reaction typically involves the acetylation of ethyl 4-aminobenzoate using acetyl chloride in the presence of a base like pyridine. This step forms the acetylamino group.
Formation of Cyanoethenyl Group:
Final Product Formation: The final step involves the esterification of the intermediate product to form Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate.
Chemical Reactions Analysis
Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyanoethenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-methoxybenzoate and Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-propoxybenzoate share structural similarities.
Uniqueness: The presence of the ethoxy group in Methyl 5-(acetylamino)-2-[(2-cyanoethenyl)amino]-4-ethoxybenzoate imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
CAS No. |
1222172-50-0 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 5-acetamido-2-[[(E)-2-cyanoethenyl]amino]-4-ethoxybenzoate |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-14-9-12(17-7-5-6-16)11(15(20)21-3)8-13(14)18-10(2)19/h5,7-9,17H,4H2,1-3H3,(H,18,19)/b7-5+ |
InChI Key |
OEJAMJYEHJNEQO-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)N/C=C/C#N)C(=O)OC)NC(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC=CC#N)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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